molecular formula C7H11BrN2O2S B8388202 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole

Cat. No. B8388202
M. Wt: 267.15 g/mol
InChI Key: ARWGRYXCVGDMAK-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

Oxone (9.25 g, 14 mmol) was added portion-wise to a solution of 4-bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole of preparation 91 (2.56 g, 10.9 mmol) in methanol/water at 0° C. The reaction solution was stirred at 0° C. for 30 min, then slowly warmed to room temperature overnight. The reaction was thick with white precipitate, which was concentrated to roughly 20 mL, poured into water and filtered the white solid. The solid was washed with water and air dried to give the title compound as a white solid (1.2 g, 41% yield)
Name
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
O[O:2][S:3]([O-:5])=O.[K+].[Br:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]([CH2:14]SC)[C:12]=1[CH3:13].[CH3:18]O.O>>[Br:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]([CH2:14][S:3]([CH3:18])(=[O:5])=[O:2])[C:12]=1[CH3:13] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NN(C1C)CSC)C
Name
91
Quantity
2.56 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to roughly 20 mL
ADDITION
Type
ADDITION
Details
poured into water
FILTRATION
Type
FILTRATION
Details
filtered the white solid
WASH
Type
WASH
Details
The solid was washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NN(C1C)CS(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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